molecular formula C16H17BrN4O6S B11413805 3-[(acetyloxy)methyl]-7-{[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(acetyloxy)methyl]-7-{[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11413805
M. Wt: 473.3 g/mol
InChI Key: KAMWTXFZBCUMPX-UHFFFAOYSA-N
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Description

3-[(acetyloxy)methyl]-7-{[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique structure that includes a bicyclic ring system, a thia-azabicyclo moiety, and various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(acetyloxy)methyl]-7-{[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, including the formation of the bicyclic ring system and the introduction of the various functional groups. The synthetic route typically starts with the preparation of the thia-azabicyclo intermediate, followed by the introduction of the acetyloxy and pyrazolyl groups under specific reaction conditions. Common reagents used in these steps include acetic anhydride, bromine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(acetyloxy)methyl]-7-{[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

3-[(acetyloxy)methyl]-7-{[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-[(acetyloxy)methyl]-7-{[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(acetyloxy)methyl]-7-{[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid include other thia-azabicyclo derivatives and pyrazolyl-containing compounds. These compounds share structural similarities and may exhibit similar biological activities.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its specific molecular structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H17BrN4O6S

Molecular Weight

473.3 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-[[2-(4-bromo-3-methylpyrazol-1-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17BrN4O6S/c1-7-10(17)3-20(19-7)4-11(23)18-12-14(24)21-13(16(25)26)9(5-27-8(2)22)6-28-15(12)21/h3,12,15H,4-6H2,1-2H3,(H,18,23)(H,25,26)

InChI Key

KAMWTXFZBCUMPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)CC(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)O

Origin of Product

United States

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